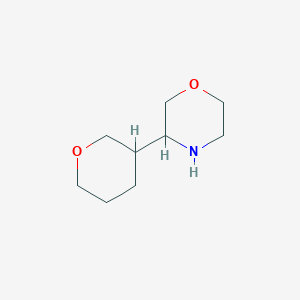

3-(Oxan-3-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3-(oxan-3-yl)morpholine |

InChI |

InChI=1S/C9H17NO2/c1-2-8(6-11-4-1)9-7-12-5-3-10-9/h8-10H,1-7H2 |

InChI Key |

ISMQUSICMNLNJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C2COCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxan 3 Yl Morpholine and Its Analogues

Retrosynthetic Disconnection Strategies for 3-(Oxan-3-yl)morpholine

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. deanfrancispress.com For this compound, two primary disconnection strategies can be envisioned, focusing on the formation of either the morpholine (B109124) or the oxane ring as the key bond-forming step.

Strategy A: Morpholine Ring Formation as the Key Step

This approach involves disconnecting the morpholine ring, leaving the substituted oxane moiety intact. The primary disconnections are the C-N and C-O bonds of the morpholine ring. This leads to precursors such as a substituted amino alcohol and a suitable two-carbon electrophile.

Disconnection 1 (C-N and C-O bonds): Breaking the morpholine ring at the nitrogen and oxygen atoms suggests a reaction between a pre-formed 3-aminooxane derivative and a dihaloethane or a protected diol.

Disconnection 2 (Sequential C-N and C-O bond formation): A stepwise approach could involve the reaction of an amino alcohol derived from an oxane precursor with a two-carbon unit bearing a leaving group and a protected hydroxyl group.

Strategy B: Oxane Ring Formation as the Key Step

Alternatively, the oxane ring can be the focus of the retrosynthetic analysis. This strategy involves disconnecting the C-O bond of the oxane ring, which points towards an intramolecular cyclization of a linear precursor containing the morpholine unit.

Disconnection 3 (C-O bond of oxane): This disconnection leads to a substituted morpholine derivative with a pendant hydroxyalkyl chain, which can undergo intramolecular cyclization to form the oxane ring. askfilo.com

These retrosynthetic pathways provide a logical framework for planning the synthesis of this compound, with the choice of strategy often depending on the availability of starting materials and the desired control over stereochemistry.

Methodologies for Morpholine Ring Construction

The synthesis of the morpholine ring is a well-established area of heterocyclic chemistry, with numerous methods available for its construction. sci-hub.se These methods can be broadly categorized into cycloaddition reactions and cyclization strategies involving reductive amination or alkylation.

Cycloaddition reactions offer a convergent approach to the morpholine skeleton. While classical Diels-Alder reactions are not directly applicable for the synthesis of saturated morpholines, other cycloaddition strategies have been developed.

[4+2]-Cycloaddition: Non-classical [4+2]-cycloaddition reactions have been reported for the synthesis of morpholine adducts. For instance, the reaction of amino alcohols with fullerene C70 under ultrasound irradiation yields morpholine-fused fullerene derivatives. tandfonline.com This type of reaction proceeds through a stepwise mechanism involving oxidative addition of the bifunctional amino alcohol. tandfonline.com Although this specific example involves a specialized substrate, the underlying principle of using a four-atom and a two-atom component can be adapted to simpler systems.

1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition of azomethine ylides with carbonyl compounds can, in principle, lead to oxazolidines, which are structurally related to morpholines. Further transformations would be required to complete the morpholine ring. More relevantly, coumarin-linked morpholines have been synthesized through the 1,3-dipolar cycloaddition of nitrones with alkenes. researchgate.net

Transition-Metal-Free Defluorinative Cycloaddition: A novel approach involves the reaction of gem-difluoroalkenes with organic azides in morpholine as a solvent, which leads to the formation of morpholine-substituted 1,2,3-triazoles. nih.gov This reaction proceeds via an addition-elimination intermediate. nih.gov

A summary of representative cycloaddition strategies for forming heterocyclic rings that can be precursors to or contain the morpholine moiety is presented in the table below.

| Reaction Type | Reactants | Product Type | Reference |

| [4+2]-Cycloaddition | Amino alcohols, Fullerene C70 | Morpholine-fused fullerenes | tandfonline.com |

| 1,3-Dipolar Cycloaddition | Nitrones, Alkenes | Substituted morpholines | researchgate.net |

| Defluorinative Cycloaddition | gem-Difluoroalkenes, Organic azides, Morpholine | Morpholine-substituted 1,2,3-triazoles | nih.gov |

More common and versatile methods for morpholine synthesis involve the cyclization of acyclic precursors through reductive amination or alkylation.

Reductive Amination: Reductive amination is a powerful strategy for constructing the morpholine ring. This typically involves the reaction of a bis(2-hydroxyethyl)amine derivative or the reductive cyclization of a dicarbonyl compound with an amine. A two-step procedure involving oxidative glycol cleavage of a sugar-derived amino acid followed by reductive amination has been used to synthesize diversely functionalized morpholine amino acids. acs.org This highlights the utility of this method for creating complex morpholine structures. Another approach involves the reductive amination of a suitable precursor to form a cyclic imine, which is then reduced to the morpholine. ubc.ca For example, a tandem one-pot reaction employing hydroamination and asymmetric transfer hydrogenation can afford chiral 3-substituted morpholines from aminoalkyne substrates. ubc.ca

Alkylation Pathways: The most direct route to morpholines is the double N-alkylation of ammonia (B1221849) or a primary amine with a bis(2-haloethyl) ether. However, this method often suffers from poor yields and the formation of polymeric byproducts. A more controlled approach is the intramolecular cyclization of an N-substituted diethanolamine. This can be achieved by converting the hydroxyl groups into good leaving groups, such as tosylates or halides, followed by base-promoted cyclization. A common synthetic route involves the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride, followed by reduction of the resulting morpholin-3-one. sci-hub.sechemrxiv.org Another efficient method is the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate, which provides N-monoalkylation products that can be cyclized to morpholines in high yield. chemrxiv.orgorganic-chemistry.org Palladium-catalyzed carboamination has also been employed for the synthesis of cis-3,5-disubstituted morpholines from O-allyl ethanolamines. nih.gov

The following table summarizes key alkylation and reductive amination strategies for morpholine synthesis.

| Method | Precursor | Key Transformation | Product | Reference |

| Reductive Amination | Sugar-derived amino acid | Oxidative cleavage, reductive amination | Morpholine amino acids | acs.org |

| Tandem Hydroamination/Reduction | Aminoalkyne | Ti-catalyzed hydroamination, Ru-catalyzed reduction | 3-Substituted morpholines | ubc.ca |

| Annulation/Reduction | 1,2-Amino alcohol, Chloroacetyl chloride | Amide formation, cyclization, reduction | Substituted morpholines | sci-hub.sechemrxiv.org |

| Alkylation with Ethylene Sulfate | 1,2-Amino alcohol | SN2 reaction, cyclization | Substituted morpholines | chemrxiv.orgorganic-chemistry.org |

| Palladium-Catalyzed Carboamination | O-Allyl ethanolamine | Intramolecular carboamination | cis-3,5-Disubstituted morpholines | nih.gov |

Synthetic Approaches to Substituted Oxane Rings

The oxane (tetrahydropyran) ring is a common motif in natural products and pharmaceuticals. Its synthesis has been extensively studied, with a focus on stereocontrolled methods.

While classical glycosidation reactions are specific to carbohydrate chemistry, the principles of stereoselective C-O bond formation can be applied to the synthesis of substituted oxanes. These methods often rely on the use of chiral auxiliaries or catalysts to control the stereochemical outcome.

Prins Cyclization: The Prins reaction, the acid-catalyzed addition of an aldehyde or ketone to an alkene followed by capture of the resulting cation by a nucleophile, is a powerful tool for constructing oxane rings. When an ε-hydroxyalkene is used, an intramolecular Prins cyclization can lead to the formation of substituted tetrahydropyrans. The stereoselectivity of this reaction can be influenced by the choice of Lewis acid catalyst and the reaction conditions. For example, the reaction of ε-hydroxyalkenes with aldehydes catalyzed by TMSOTf or BF3·OEt2 can provide 2,4,8-trisubstituted oxocenes, but under certain conditions can also yield substituted dihydropyrans which can be hydrogenated to oxanes. nih.gov

Intramolecular cyclization is one of the most common strategies for the synthesis of oxane rings. acs.org This typically involves the formation of a C-O bond through the nucleophilic attack of a hydroxyl group onto an electrophilic carbon center within the same molecule.

Williamson Ether Synthesis: The intramolecular Williamson ether synthesis is a classic method for forming cyclic ethers. A 1,5-halohydrin or a 1,5-diol with one hydroxyl group converted to a good leaving group (e.g., tosylate, mesylate) can be cyclized under basic conditions to form the oxane ring. acs.org This method has been used in the synthesis of complex molecules containing the oxane moiety. acs.org

Epoxide Ring Opening: Intramolecular ring-opening of a suitably positioned epoxide by a hydroxyl group is another effective strategy for oxane synthesis. The regioselectivity and stereoselectivity of this reaction are well-defined by the Baldwin rules and the stereochemistry of the starting epoxide. For instance, the treatment of 1-(γ-epoxypropyl)cyclohexan-1-ol with a base in aqueous DMSO yields the corresponding spiro-oxetane as the main product, but under anhydrous conditions, an oxolane dimer is formed, highlighting the sensitivity of the cyclization pathway to reaction conditions. rsc.org While this example leads to an oxetane, similar principles apply to the formation of larger rings like oxanes from δ,ε-epoxy alcohols.

Acid-Catalyzed Cyclization: The acid-catalyzed cyclization of 1,5-diols or other suitable precursors can also lead to the formation of the oxane ring. askfilo.com This approach is often used in the final steps of a synthesis to construct the heterocyclic core.

The following table provides an overview of common intramolecular cyclization methods for oxane synthesis.

| Method | Precursor | Key Transformation | Product | Reference |

| Intramolecular Williamson Ether Synthesis | 1,5-Halohydrin or 1,5-diol derivative | Base-promoted SN2 cyclization | Substituted oxane | acs.org |

| Intramolecular Epoxide Opening | δ,ε-Epoxy alcohol | Nucleophilic attack of hydroxyl on epoxide | Substituted oxane | rsc.org |

| Acid-Catalyzed Cyclization | 1,5-Diol | Dehydration and cyclization | Substituted oxane | askfilo.com |

| Prins Cyclization | ε-Hydroxyalkene and aldehyde | Lewis acid-catalyzed cyclization | Substituted dihydropyran (precursor to oxane) | nih.gov |

Coupling Strategies for Assembling the Oxane and Morpholine Core

The assembly of the constituent oxane and morpholine rings is a critical aspect of synthesizing this compound. Various strategies have been developed to efficiently construct this bicyclic scaffold.

Convergent synthesis offers an efficient route to complex molecules by preparing key fragments separately before their assembly. In the context of this compound, this typically involves the synthesis of a pre-functionalized oxane and a morpholine precursor, followed by their coupling. A notable example is the Ni(II)/Cr(II)-mediated cross-coupling reaction of an alkenyl iodide with an aldehyde, which can be adapted to form oxane rings through subsequent acetal (B89532) cyclization and reductive etherification reactions. ulpgc.es This approach allows for the late-stage connection of the two heterocyclic systems, providing flexibility in the introduction of diverse substituents.

Diversity-oriented synthesis (DOS) is another powerful convergent strategy that aims to generate libraries of structurally diverse compounds. frontiersin.org This can involve a "bottom-up" branching approach where cyclization precursors with multiple reaction handles are prepared and then cyclized to form a variety of scaffolds. whiterose.ac.uk Alternatively, a "stitching" annulation strategy can be employed, involving the arylation of cyclic amines followed by a second set of cyclizations to generate diverse polycyclic structures. whiterose.ac.uk

Sequential functionalization involves the step-by-step construction of the target molecule from a simpler starting material. For morpholine synthesis, a common method involves the reaction of 1,2-amino alcohols with reagents like ethylene sulfate, which allows for the clean N-monoalkylation and subsequent cyclization. organic-chemistry.org Another approach is the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by boron trifluoride etherate, to form the morpholine ring. organic-chemistry.org

The synthesis of 4-(3-{7-Methylimidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)morpholine is an example where sequential functionalization is likely employed to build the complex molecule step-by-step. vulcanchem.com Additionally, tandem reactions, where multiple transformations occur in a single pot, offer an efficient means of sequential functionalization. For instance, a tandem hydroamination and asymmetric transfer hydrogenation can produce enantiomerically enriched 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions, often named after their developers (e.g., Suzuki-Miyaura, Buchwald-Hartwig), are frequently based on palladium catalysis, though other metals are also effective. eie.gr In the synthesis of morpholine-containing compounds, these reactions are crucial for coupling the morpholine moiety to other fragments.

For example, the Buchwald-Hartwig amination is used for the C-5 functionalization of pyrazolo[3,4-c]pyridines with morpholine. rsc.org Nickel-catalyzed cross-coupling reactions, sometimes assisted by alternating current (AC), have been developed for C-N bond formation, including the amination of aromatic bromides with morpholine. nih.govacs.org The use of thioesters as coupling partners in transition-metal-catalyzed reactions also provides an alternative route for C-C bond formation. sioc-journal.cn

| Coupling Reaction | Catalyst/Reagents | Key Bond Formation | Reference |

| Ni(II)/Cr(II)-Mediated Coupling | NiCl2, CrCl2 | C-C | ulpgc.es |

| Buchwald-Hartwig Amination | Pd catalyst, ligand | C-N | rsc.org |

| Suzuki-Miyaura Coupling | Pd catalyst, base | C-C | mdpi.com |

| AC-Assisted Ni-Catalyzed Amination | Ni catalyst, ligand, AC | C-N | nih.govacs.org |

Novel Synthetic Routes and Reaction Development

The demand for enantiomerically pure this compound and its analogues has driven the development of novel synthetic methods with a focus on stereoselectivity.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org Evans oxazolidinones are widely used chiral auxiliaries, particularly in stereoselective aldol (B89426) and alkylation reactions. wikipedia.orgresearchgate.net For instance, the alkylation of pseudoephedrine amides, which are derived from the chiral auxiliary pseudoephedrine, proceeds with high facial selectivity. nih.gov

In the synthesis of related heterocyclic systems, chiral auxiliaries have been employed to achieve high diastereoselectivity. For example, a chiral auxiliary can be used in the conjugate reduction and asymmetric protonation of heterocyclic α,β-unsaturated N-acyloxazolidinones to produce optically active carboxylic acids. nih.gov Polymer-supported chiral auxiliaries based on Evans oxazolidinones have also been developed, allowing for efficient asymmetric synthesis and recycling of the auxiliary. bath.ac.uk

| Chiral Auxiliary | Type of Reaction | Stereochemical Control | Reference |

| Evans Oxazolidinones | Aldol, Alkylation | Diastereoselective | wikipedia.orgresearchgate.net |

| Pseudoephedrine | Alkylation | Diastereoselective | nih.gov |

| Polymer-Supported Evans Oxazolidinone | Alkylation | Enantioselective | bath.ac.uk |

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nobelprize.org This field encompasses a wide range of methodologies, including transition metal catalysis, organocatalysis, and biocatalysis. nih.gov

Chirally catalyzed hydrogenation and oxidation reactions are prominent examples of asymmetric catalysis. nobelprize.org For instance, Noyori's catalysts are effective for the enantioselective hydrogenation of ketones and aldehydes. nobelprize.org Organocatalysis, which uses small organic molecules as catalysts, has been successfully applied to the stereoselective synthesis of bicyclic ketones. uniroma1.it A catalyst-mediated asymmetric Michael addition combined with a crystallization-induced diastereomer transformation can control three stereogenic centers in a single sequence. nih.gov Biocatalysis, utilizing enzymes, provides high selectivity under mild conditions and has been employed in the synthesis of chiral building blocks for pharmaceuticals. mdpi.com

High-Throughput Synthesis and Parallel Reaction Screening

The discovery and optimization of novel bioactive molecules like this compound and its analogues are significantly accelerated by modern high-throughput synthesis (HTS) and parallel reaction screening methodologies. These approaches enable the rapid generation and evaluation of large, structurally diverse compound libraries, facilitating the exploration of structure-activity relationships (SAR). While specific HTS campaigns for this compound are not extensively documented in public literature, the strategies employed for other substituted morpholine libraries are directly applicable and provide a clear framework for producing analogues.

High-throughput synthesis of morpholine derivatives often relies on robust and versatile chemical reactions amenable to automation and miniaturization, typically in 96-well or 1536-well plate formats. nih.govrsc.org These strategies are designed to efficiently combine a set of core scaffolds with a diverse range of building blocks. For analogues of this compound, this would involve reacting a common precursor, such as an appropriately substituted amino alcohol, with various reagents to introduce diversity at different positions of the morpholine or oxane rings.

One established method involves the solution-phase parallel synthesis of a morpholine library from a common mesylate intermediate. nih.gov This intermediate can be synthesized in bulk and then distributed into a multi-well plate format to react with a wide array of nucleophiles. nih.gov The use of robotics for liquid handling and purification, followed by rapid characterization with techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), allows for the generation and analysis of thousands of unique compounds efficiently. nih.gov

Another powerful approach is automated, capsule-based synthesis, which streamlines the entire workflow of reaction, workup, and purification. synplechem.com This "vending machine" concept allows chemists to assemble molecules from virtual libraries by selecting pre-packaged reagents (capsules) for specific reaction types, such as reductive aminations or amide bond formations. synplechem.com This method significantly improves user efficiency and allows for the rapid validation of virtual screening hits by synthesizing them on demand. synplechem.com

Parallel reaction screening is crucial for optimizing reaction conditions quickly. For instance, in developing photocatalytic methods for C-C bond formation, a high-throughput experimentation (HTE) platform can be used to screen numerous parameters simultaneously. acs.org This involves systematically varying catalysts, ligands, bases, solvents, stoichiometry, temperature, and light intensity in a miniaturized array. acs.org In one such optimization for a nickel-catalyzed reaction, morpholine itself was used as an amine activator, and screening across a 96-well plate identified optimal conditions that provided a high yield in a significantly reduced timeframe. acs.org

The data generated from these high-throughput approaches not only yields large libraries for biological screening but also provides deep insights into reaction scope and limitations, which can be used to predict the synthesizability of future compound designs. researchgate.net

The following tables illustrate examples of data that can be generated from parallel synthesis and screening approaches for creating diverse heterocyclic libraries.

Table 1: Example of Parallel Synthesis of a Substituted Morpholine Library

This table conceptualizes a parallel synthesis approach based on established methodologies for creating a library of N-substituted morpholine analogues. A core morpholine intermediate is reacted with a diverse set of aldehydes via reductive amination in a multi-well plate format.

| Entry | Morpholine Core | Aldehyde Reagent (R-CHO) | Product Structure (Conceptual) | Format | Analysis |

| 1 | This compound | Benzaldehyde | N-Benzyl-3-(oxan-3-yl)morpholine | 96-well Plate | LC-MS |

| 2 | This compound | 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)-3-(oxan-3-yl)morpholine | 96-well Plate | LC-MS |

| 3 | This compound | 2-Thiophenecarboxaldehyde | N-(Thiophen-2-ylmethyl)-3-(oxan-3-yl)morpholine | 96-well Plate | LC-MS |

| 4 | This compound | Cyclohexanecarboxaldehyde | N-(Cyclohexylmethyl)-3-(oxan-3-yl)morpholine | 96-well Plate | LC-MS |

Table 2: Example of Parallel Reaction Condition Screening

This table is based on a documented high-throughput screening experiment for optimizing a photocatalytic coupling reaction where morpholine was an essential component. acs.org It demonstrates how different reaction parameters are varied in parallel to find the optimal conditions for product yield.

| Entry | Nickel Source (5 mol%) | Amine Activator (2 equiv) | Ligand (6 mol%) | Assay Yield (%) acs.org |

| 1 | NiCl₂·glyme | Piperidine | 4,4'-Dimethoxybipyridine | <10 |

| 2 | NiCl₂·glyme | Morpholine | 4,4'-Dimethoxybipyridine | 43 |

| 3 | NiBr₂·glyme | Morpholine | 4,4'-Dimethoxybipyridine | 35 |

| 4 | Ni(NO₃)₂·6H₂O | Morpholine | 4,4'-Dimethoxybipyridine | 43 |

| 5 | NiCl₂·glyme | Morpholine | 4,4'-Di-tert-butylbipyridine | 43 |

| 6 | NiCl₂·glyme | Morpholine | Bathophenanthroline | <10 |

Advanced Structural Elucidation and Spectroscopic Analysis in Research Contexts

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For 3-(Oxan-3-yl)morpholine, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the compound's stereochemistry and preferred conformation.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unraveling complex spin systems and establishing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In this compound, COSY would be used to trace the connectivity within the morpholine (B109124) and oxane rings independently.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information for stereochemical assignments and conformational analysis. For instance, NOESY could help determine the relative orientation of the oxane and morpholine rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. HSQC provides a straightforward method for assigning carbon signals based on their attached, and usually already assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the morpholine and oxane rings at the point of substitution. The principles of these 2D NMR techniques are fundamental in the structural elucidation of a wide range of organic molecules. ruc.dk

A hypothetical set of NMR data for this compound is presented below, based on typical chemical shifts for morpholine and oxane derivatives. stackexchange.com

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Morpholine-H2, H6 | 3.6 - 3.8 | 67.0 |

| Morpholine-H3, H5 | 2.6 - 2.8 | 46.0 |

| Morpholine-C2, C6 | 67.0 | |

| Morpholine-C3, C5 | 46.0 | |

| Oxane-H2, H6 | 3.4 - 4.0 | 68.0 |

| Oxane-H3 | 2.0 - 2.2 | 35.0 |

| Oxane-H4, H5 | 1.5 - 1.9 | 26.0 |

| Oxane-C2, C6 | 68.0 | |

| Oxane-C3 | 35.0 | |

| Oxane-C4, C5 | 26.0 |

Solid-State NMR for Polymorphic Studies

For crystalline materials, solid-state NMR (ssNMR) provides valuable insights into the number of crystallographically independent molecules in the asymmetric unit, their conformations, and their packing arrangements. While solution NMR averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment, making it a powerful tool for studying polymorphism, where a compound can exist in multiple crystalline forms.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound. Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like morpholine derivatives. researchgate.net The predicted monoisotopic mass and common adducts for a related compound, 3-[(oxolan-3-yl)methyl]morpholine, are shown in the table below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 172.13321 |

| [M+Na]⁺ | 194.11515 |

| [M-H]⁻ | 170.11865 |

| [M+NH₄]⁺ | 189.15975 |

| [M+K]⁺ | 210.08909 |

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides structural information, as the molecule breaks at its weakest bonds, offering clues to its connectivity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com For this compound, these techniques would be expected to show characteristic absorptions for the C-O-C stretching of the ether linkages in both rings, the N-H bending and C-N stretching of the secondary amine in the morpholine ring, and the various C-H stretching and bending vibrations. nih.gov The position of these bands can also provide information about the molecule's conformation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| N-H (amine) | Stretching | 3300 - 3500 |

| C-O (ether) | Stretching | 1070 - 1150 |

| C-N (amine) | Stretching | 1020 - 1250 |

| N-H (amine) | Bending | 1590 - 1650 |

X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interaction Analysis

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound. libretexts.org This technique provides precise information on bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state. Furthermore, it reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonding, which are crucial for understanding the physical properties of the solid material. nih.gov For this compound, X-ray crystallography would definitively establish the stereochemistry at the chiral center and the conformations of the two heterocyclic rings.

Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Since this compound possesses a stereocenter at the C3 position of the oxane ring, it is a chiral molecule. Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral compounds. mdpi.com These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The experimental ECD spectrum can be compared with spectra predicted by quantum chemical calculations for both possible enantiomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. mdpi.com

Computational Chemistry and Molecular Modeling for Mechanistic Understanding and Design

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for investigating the electronic properties of molecules. numberanalytics.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its chemical nature.

DFT calculations are instrumental in determining the three-dimensional structure and electronic landscape of 3-(Oxan-3-yl)morpholine. The geometry of the molecule is optimized to find the lowest energy arrangement of its atoms. The presence of electronegative oxygen and nitrogen atoms within the morpholine (B109124) and oxane rings results in a non-uniform distribution of electron density, which is crucial for its chemical interactions.

Key electronic properties can be quantified through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For this compound, these parameters can be predicted, as shown in the hypothetical table below, based on typical values for similar heterocyclic systems.

Table 1: Predicted Electronic Properties of this compound (DFT/B3LYP/6-311+G(d,p)) (Note: This data is predictive and based on computational models of analogous compounds.)

| Property | Predicted Value | Unit |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | 1.42 | eV |

| HOMO-LUMO Gap | 8.27 | eV |

| Ionization Potential | 6.85 | eV |

| Electron Affinity | -1.42 | eV |

| Dipole Moment | 2.5 | Debye |

These predicted values allow for the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the regions around the oxygen and nitrogen atoms are expected to be electron-rich, making them likely sites for hydrogen bonding and electrophilic attack.

DFT calculations are also highly effective in predicting spectroscopic parameters, which can aid in the experimental identification and characterization of the compound. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be calculated with a high degree of accuracy.

Predicted ¹H and ¹³C NMR chemical shifts help in assigning signals in experimental spectra to specific atoms in the molecule. The chemical environment of each nucleus, influenced by the electronic structure, determines its shielding and, consequently, its chemical shift.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for Key Atoms in this compound (Note: This data is predictive and based on computational models of analogous compounds.)

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |

| Morpholine C2/C6 | 67.5 | H-2ax/eq, H-6ax/eq | 3.6-3.8 |

| Morpholine C3/C5 | 48.2 | H-3ax/eq, H-5ax/eq | 2.7-2.9 |

| Morpholine N-H | - | H-N | 1.9 (variable) |

| Oxane C2/C6 | 68.1 | H-2ax/eq, H-6ax/eq | 3.5-3.9 |

| Oxane C3 | 35.4 | H-3ax | 1.5-1.7 |

| Oxane C4/C5 | 26.0 | H-4ax/eq, H-5ax/eq | 1.4-1.8 |

Similarly, the calculation of vibrational frequencies allows for the prediction of an IR spectrum. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule's bonds.

Table 3: Predicted Characteristic IR Frequencies for this compound (Note: This data is predictive and based on computational models of analogous compounds.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3350 |

| C-H Stretch (asymmetric/symmetric) | 2950-2850 |

| C-O-C Stretch (ether) | 1120-1080 |

| C-N-C Stretch | 1100 |

The flexibility of the six-membered morpholine and oxane rings means that this compound can exist in various spatial arrangements known as conformations. The most stable conformation is typically the chair form, which minimizes both angle and torsional strain. saskoer.ca However, boat and twist-boat conformations also exist and are part of the molecule's dynamic equilibrium. nih.gov

The linkage between the two rings at their respective 3-positions creates several possible conformers, depending on whether the substituents are in axial or equatorial positions. DFT calculations can determine the relative energies of these conformers, identifying the most stable (lowest energy) states.

Table 4: Predicted Relative Energies of this compound Conformers (Note: This data is predictive and based on computational models of analogous compounds. Energies are relative to the most stable conformer.)

| Morpholine Ring Conformation | Oxane Ring Conformation | Substituent Orientation (Morpholine-on-Oxane) | Relative Energy (kcal/mol) |

| Chair | Chair | Equatorial-on-Equatorial | 0.00 |

| Chair | Chair | Equatorial-on-Axial | 1.25 |

| Chair | Chair | Axial-on-Equatorial | 2.10 |

| Chair | Chair | Axial-on-Axial | 3.50 |

| Twist-Boat | Chair | Equatorial-on-Equatorial | 5.80 |

By mapping the energy as a function of the dihedral angles that define the ring shapes, a potential energy landscape can be constructed. This map reveals the energy barriers between different conformations, providing insight into the flexibility of the molecule and the rates of interconversion between conformers.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static, time-independent picture, Molecular Dynamics (MD) simulations introduce the element of time, allowing the study of the dynamic behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves and flexes over time, particularly in a solution environment. mdpi.com

In a solvent, the conformational preferences of a molecule can differ significantly from the gas phase due to interactions with solvent molecules. MD simulations are ideal for exploring the conformational ensemble of this compound in a solvated state. By simulating the molecule over a period of nanoseconds or longer, a trajectory of its motion is generated. Analysis of this trajectory reveals the distribution of different conformers and the frequency of transitions between them.

Table 5: Predicted Conformational Population of this compound in Aqueous Solution from MD Simulation (Note: This data is predictive and based on computational models of analogous compounds.)

| Conformer (Chair-Chair) | Predicted Population (%) |

| Equatorial-on-Equatorial | 85 |

| Equatorial-on-Axial | 10 |

| Axial-on-Equatorial | 4 |

| Axial-on-Axial | <1 |

The solvent plays a critical role in the dynamic behavior of a solute. For this compound, polar solvents like water can form hydrogen bonds with the morpholine's N-H group and the oxygen atoms of both rings. These interactions can stabilize certain conformations over others.

MD simulations allow for the detailed analysis of these solvent effects. The Radial Distribution Function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a picture of the solvation shell structure. For instance, an RDF analysis would likely show a high probability of finding water molecules near the heteroatoms of this compound.

Molecular Docking and Ligand-Target Interaction Modeling (for research probes and enzyme mechanistic studies)

The morpholine ring is a key feature in numerous bioactive molecules and approved drugs, often contributing to advantageous physicochemical and metabolic properties. nih.gov Its ability to engage in various molecular interactions makes it a valuable scaffold in drug design. nih.govacs.org Computational techniques, particularly molecular docking, are instrumental in understanding how morpholine-containing compounds, such as this compound, could interact with biological targets at a molecular level. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of such studies can be illustrated by examining research on analogous structures.

In the context of designing research probes or studying enzyme mechanisms, molecular docking can elucidate how a compound like this compound might fit into an enzyme's active site. For instance, studies on morpholine derivatives as inhibitors of enzymes like carbonic anhydrase, nih.govnih.gov HIV-1 protease, nih.gov and monoamine oxidase (MAO) nih.govtandfonline.com have demonstrated the critical role of the morpholine moiety in binding. In some cases, the morpholine ring is an integral part of the pharmacophore, directly interacting with key residues in the active site. nih.gov In others, it acts as a scaffold, positioning other functional groups for optimal interaction. acs.orgnih.gov

For example, in a hypothetical docking study of this compound against a panel of enzymes known to interact with morpholine-containing ligands, one might expect to see a range of binding affinities. The oxanyl group would introduce additional complexity and potential interaction points compared to simpler morpholine derivatives. The following table illustrates a hypothetical outcome of such a study, with docking scores representing the predicted binding affinity (a more negative score typically indicates a stronger interaction).

| Target Enzyme | PDB Code | Hypothetical Docking Score (kcal/mol) | Potential Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Carbonic Anhydrase II | 5LJT | -7.8 | His94, His96, Thr199, Zn2+ | Hydrogen Bond, Metal Coordination |

| HIV-1 Protease | 3S85 | -8.5 | Asp25, Asp25', Gly48, Ile50 | Hydrogen Bond, Hydrophobic |

| Monoamine Oxidase B (MAO-B) | 2V5Z | -9.1 | Tyr398, Tyr435, Leu171, Cys172 | Hydrogen Bond, Pi-Sulfur |

| mTOR | 4JT6 | -8.2 | Leu2185, Trp2239, Asp2357 | Hydrogen Bond, Hydrophobic |

This table is a hypothetical representation to illustrate the potential application of molecular docking to this compound, based on data from related compounds.

The insights from such modeling are crucial for the rational design of more potent and selective enzyme inhibitors or research probes. researchgate.net By understanding the specific interactions, medicinal chemists can modify the structure of this compound to enhance binding to a desired target while potentially reducing off-target effects. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Analogue Design and Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, providing mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.nettandfonline.com These models are invaluable for predicting the activity of novel analogues, prioritizing synthetic efforts, and understanding the molecular properties that drive a desired biological effect. For a compound like this compound, QSAR can be a powerful tool for designing analogues with enhanced properties.

A typical QSAR study on a series of this compound analogues would involve calculating a wide range of molecular descriptors for each compound. researchgate.net These descriptors can be categorized as electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., number of circuits, branching indices). pensoft.net By using statistical methods like multiple linear regression (MLR), a QSAR model is generated that links these descriptors to a measured biological activity, such as the half-maximal inhibitory concentration (IC50). researchgate.net

For instance, a hypothetical QSAR model for the antioxidant activity of this compound derivatives might reveal that increased hydrophilicity and a smaller molecular volume are correlated with higher activity. pensoft.net Such a model could be represented by an equation like:

pIC50 = β₀ + β₁(LogP) + β₂(Molecular_Volume) + ... + βₙ(Descriptorₙ)

The following table presents a hypothetical set of descriptors and their correlation with the biological activity of a series of morpholine derivatives, illustrating the kind of data a QSAR study would generate.

| Descriptor | Description | Hypothetical Contribution to Activity |

|---|---|---|

| logP | Lipophilicity | Negative (lower lipophilicity is better) |

| Dipole Moment | Molecular polarity | Positive (higher polarity is better) |

| Molecular Weight | Size of the molecule | Negative (smaller size is better) |

| Number of Hydrogen Bond Donors | Potential for H-bonding | Positive (more donors are better) |

| Polar Surface Area (PSA) | Surface area of polar atoms | Positive (larger PSA is better) |

This table is a hypothetical representation to illustrate the principles of a QSAR study as it could be applied to analogues of this compound, based on findings for other morpholine-containing compounds.

Cheminformatics complements QSAR by providing the tools to analyze and navigate the vastness of chemical space. frontiersin.orgu-strasbg.fr By generating and analyzing libraries of virtual compounds based on the this compound scaffold, researchers can explore the structural diversity and identify novel analogues with desirable properties. frontiersin.orgchemrxiv.org This "in silico" screening helps to focus laboratory efforts on the most promising candidates. nih.gov Techniques like principal component analysis (PCA) can be used to visualize the chemical space occupied by a library of analogues, ensuring that a diverse range of structures is being explored. frontiersin.org The combination of QSAR and cheminformatics allows for a systematic approach to analogue design, moving beyond serendipity to a more rational, data-driven process for discovering new bioactive molecules. e3s-conferences.orgontosight.ai

Role of 3 Oxan 3 Yl Morpholine As a Key Building Block and Molecular Scaffold in Advanced Chemical Research

Utilization in the Construction of Architecturally Complex Molecular Scaffolds

The synthesis of architecturally complex and diverse molecular scaffolds is a cornerstone of modern drug discovery and chemical biology. whiterose.ac.uksigmaaldrich.com The aim is often to create novel 3D structures that can explore new areas of chemical space and interact with biological targets in unique ways. whiterose.ac.uk Morpholine (B109124) and its derivatives are frequently used as foundational building blocks in these efforts, particularly in diversity-oriented synthesis (DOS) to generate high-quality small-molecule collections. atamankimya.com

The structure of 3-(Oxan-3-yl)morpholine is particularly well-suited for this purpose. It combines two distinct heterocyclic systems, offering multiple points for diversification. The secondary amine of the morpholine ring is a key reactive handle. rsc.org It can readily undergo a wide range of chemical transformations, including N-alkylation, acylation, and participation in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. uni.lu This allows for the straightforward attachment of various functional groups and the incorporation of the scaffold into larger, more complex molecules.

The fusion of the morpholine and oxane rings at the C3 position of the morpholine creates a defined stereochemical environment. This inherent three-dimensionality is a valuable attribute for scaffolds intended to interact with the complex topographical features of protein binding sites. Synthetic strategies that build upon such sp3-rich scaffolds are considered highly valuable for generating the next generation of therapeutic agents and chemical probes. wikipedia.org

Table 1: Potential Synthetic Transformations for Scaffold Elaboration This table outlines general reactions applicable to the morpholine moiety, suggesting how this compound could be functionalized.

| Reaction Type | Reagent/Catalyst Example | Potential Product Class |

|---|---|---|

| N-Acylation | Acetyl Chloride, Triethylamine | Amides |

| N-Alkylation | Benzyl Bromide, K₂CO₃ | Tertiary Amines |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl derivatives |

| Sulfonylation | Tosyl Chloride, Pyridine | Sulfonamides |

| Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst, Ligand | N-Aryl derivatives |

Applications in the Development of Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. organic-chemistry.org The development of effective probes requires a molecular scaffold that can be precisely functionalized with reporter tags (e.g., fluorophores, biotin) and reactive groups for target engagement, without compromising binding affinity or cell permeability. Although specific probes based on this compound are not yet widely reported, its structure provides a promising foundation for such development.

The design of a potent and selective chemical probe follows several key principles. A primary consideration is the ability to install a "handle" for bioconjugation at a position that does not interfere with the molecule's interaction with its biological target. For this compound, the secondary amine of the morpholine ring is the most obvious and synthetically accessible position for introducing such a linker. rsc.org

Another critical design principle is maintaining optimal physicochemical properties. The inclusion of the morpholine and oxane rings contributes to a favorable profile, balancing polarity and lipophilicity. This can aid in achieving the necessary cell permeability and aqueous solubility required for utility in complex biological systems. researchgate.net Furthermore, probes can be designed with photoreactive groups, such as diazirines or benzophenones, which upon light activation, can covalently link the probe to its target protein, facilitating target identification and engagement studies.

Bioconjugation is the process of chemically linking molecules to create novel constructs, such as attaching a fluorescent dye to a scaffold to create an imaging probe. uni.lu The secondary amine of this compound is an ideal site for classical bioconjugation strategies.

One of the most common methods involves the reaction of the amine with N-hydroxysuccinimide (NHS) esters. An NHS ester of a reporter molecule (like biotin (B1667282) or a fluorophore) will react with the morpholine nitrogen under mild basic conditions to form a stable amide bond. This strategy is widely used due to its efficiency and the commercial availability of a vast array of NHS-activated reagents.

Alternative strategies could involve multi-step functionalization. For instance, the morpholine nitrogen could be reacted with a linker molecule that contains a bioorthogonal reactive group, such as an alkyne or an azide. This functionalized scaffold can then be used in "click chemistry" reactions, like the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, to attach it to a protein or another molecule that has been tagged with the complementary reactive partner. This approach offers high specificity and is performed under mild, biologically compatible conditions.

Table 2: Common Bioconjugation Strategies for Amine-Containing Scaffolds

| Strategy | Reactive Group on Scaffold | Reactive Group on Label | Resulting Linkage |

|---|---|---|---|

| Amine Acylation | Secondary Amine | N-Hydroxysuccinimide (NHS) Ester | Amide |

| Reductive Amination | Secondary Amine | Aldehyde/Ketone + Reducing Agent | Tertiary Amine |

| Isothiocyanate Coupling | Secondary Amine | Isothiocyanate | Thiourea |

Investigation of its Utility in Materials Science Research

In materials science, morpholine and its derivatives are used in a variety of applications, including as corrosion inhibitors, catalysts, and monomers for specialty polymers. The unique combination of ether and amine functionalities within the morpholine ring, coupled with its basicity, makes it a versatile component in material design. rsc.org

The compound this compound could potentially be explored as a monomer or an additive in the synthesis of specialty polymers. For example, polyesteramides are biodegradable polymers often synthesized from monomers containing hydroxyl, amine, and carboxylic acid groups. It is conceivable that derivatives of this compound, appropriately functionalized with hydroxyl or carboxylic acid groups, could be incorporated into such polymer chains, imparting specific solubility and thermal characteristics.

Another area of potential application is in supramolecular assemblies. These are complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. researchgate.net The oxygen atoms in both the morpholine and oxane rings of this compound can act as hydrogen bond acceptors, while the N-H group of the morpholine can act as a hydrogen bond donor. This makes the molecule capable of participating in the intricate networks of non-covalent bonds required to form structured supramolecular materials like gels or liquid crystals.

Mechanistic Investigations of Reactions Involving the this compound Core

Understanding the mechanisms of chemical reactions is fundamental to optimizing reaction conditions and designing novel synthetic pathways. While specific mechanistic studies on this compound are not extensively documented, the reactivity of its core components—the secondary amine and the ether linkages—is well-understood from general organic chemistry principles.

The morpholine ring is a key participant in many named reactions. For example, in the Willgerodt-Kindler reaction, morpholine is used with sulfur to convert aryl alkyl ketones into thioamides. The reaction mechanism involves the initial formation of an enamine from the ketone and morpholine, which then reacts with sulfur. The presence of the oxane group in this compound is unlikely to alter this fundamental reactivity pathway, although it might influence reaction rates or yields due to steric effects.

Elucidating the reaction pathways for the functionalization of this compound would likely involve standard techniques. For instance, in a proposed N-alkylation reaction, kinetic studies could be performed to determine the reaction order. Computational modeling, such as Density Functional Theory (DFT), could be used to map the energy landscape of the reaction, identify transition states, and predict the most likely pathway. The stereochemistry of the oxane-morpholine junction would be a key factor in analyzing stereoselective reactions, where reactants might approach the molecule from a less sterically hindered face, leading to a specific diastereomeric product. Such studies are crucial for controllably synthesizing complex molecules derived from this scaffold.

Kinetic and Thermodynamic Studies

Detailed research findings and data tables concerning the kinetic and thermodynamic properties of this compound are not available in the current body of scientific literature. No experimental or computational studies outlining reaction rates, activation energies, equilibrium constants, or other thermodynamic parameters for this specific compound have been published.

Exploration of Research Applications of 3 Oxan 3 Yl Morpholine Derivatives

In Vitro Biochemical Investigations and Target Engagement Studies

Derivatives of 3-(Oxan-3-yl)morpholine are instrumental in fundamental biochemical research, particularly for investigating the mechanisms of enzyme inhibition and the kinetics of receptor binding in controlled, isolated systems. The morpholine (B109124) ring, a key feature of this compound family, is recognized as a "privileged" structure in medicinal chemistry due to its favorable physicochemical properties, which contribute to improved pharmacokinetics and potent biological activity. researchgate.netresearchgate.net

In the context of enzyme inhibition, the structural versatility of the this compound scaffold allows for the design of potent and selective inhibitors for various enzyme classes. For instance, morpholine-containing compounds have been extensively studied as inhibitors of kinases such as PI3K and mTOR, which are crucial in cell signaling pathways often dysregulated in cancer. nih.govnih.gove3s-conferences.org Molecular docking studies have shown that the morpholine oxygen can form critical hydrogen bond interactions with key amino acid residues in the enzyme's active site, such as the hinge region of kinases, thereby anchoring the inhibitor and leading to potent inhibition. nih.gov The substitution pattern on both the oxane and morpholine rings can be systematically modified to fine-tune the inhibitory activity and selectivity against different enzyme isoforms. nih.gov

Similarly, derivatives have been developed as inhibitors for other enzymes, including carbonic anhydrase, which is implicated in conditions like glaucoma. nih.govnih.gov Kinetic studies of these inhibitors often reveal a competitive mode of inhibition, where the compound directly competes with the endogenous substrate for binding to the active site. nih.gov

In receptor binding studies, these derivatives serve as ligands to probe receptor structure and function. The morpholine nitrogen is weakly basic, allowing it to participate in key interactions within receptor binding pockets. nih.gov Researchers have synthesized series of these compounds to explore structure-activity relationships (SAR) for specific receptors, such as dopamine (B1211576) and sigma receptors, which are important targets in the central nervous system. nih.govnih.gov Radioligand binding assays are commonly employed to determine the affinity (Ki) of these derivatives for their target receptors, providing quantitative data on their potency and selectivity. nih.govmdpi.com

Below is a table summarizing the in vitro activity of various morpholine derivatives against different enzyme targets, illustrating the potency that can be achieved with this scaffold.

| Compound Class | Target Enzyme | IC50 / Ki Value | Inhibition Mechanism |

| Morpholine-based Thiazoles | Carbonic Anhydrase-II (CA-II) | IC50: 14.68 µM | Competitive |

| ZSTK474 Analogues | PI3Kα | IC50: 3.9 nM | ATP-Competitive |

| 1,4-Oxazin-3-amine Derivatives | BACE-1 | IC50: 22 nM | Not Specified |

| Morpholine Acetamides | Carbonic Anhydrase (CA) | IC50: 8.12 µM | Not Specified |

This table presents data for the broader class of morpholine derivatives to illustrate the potential of the this compound scaffold in enzyme inhibition.

Development of Fluorescent and Isotopic Labels for Research Tracers and Imaging Agents

The this compound scaffold is a valuable platform for the development of sophisticated molecular tools such as fluorescent labels and isotopically labeled tracers. These agents are crucial for visualizing and quantifying biological processes in real-time, both in vitro and in vivo.

Fluorescent Labels: By chemically linking a fluorophore (a fluorescent molecule) to the this compound core, researchers can create probes that specifically bind to a biological target of interest, such as an enzyme or receptor. The morpholine-based portion of the molecule acts as the targeting vector, while the fluorophore provides a detectable signal. This approach has been successfully used to create fluorescent dyes for imaging subcellular organelles like lysosomes and lipid droplets within living cells. rawdatalibrary.net The design of such probes involves selecting a fluorophore with suitable photophysical properties (e.g., brightness, photostability, and a specific emission wavelength) and attaching it to the morpholine scaffold in a way that does not disrupt its binding to the intended target. researchgate.net These fluorescent agents enable high-resolution microscopy studies to track the localization and dynamics of their targets.

Isotopic Labels for Research Tracers: For in vivo imaging techniques like Positron Emission Tomography (PET), derivatives of this compound can be labeled with positron-emitting isotopes, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.govmdpi.com PET imaging allows for the non-invasive visualization and quantification of biochemical processes in living subjects, including humans. The development of a PET tracer involves:

Identifying a high-affinity ligand (the this compound derivative) for a specific biological target (e.g., a receptor implicated in a neurodegenerative disease).

Synthesizing a precursor molecule that can be rapidly radiolabeled with the chosen isotope.

Performing the radiosynthesis to produce the final PET tracer.

For example, quinoline-based compounds, which can incorporate the morpholine moiety, have been radiolabeled and evaluated as PET tracers for imaging α-synuclein aggregates, a hallmark of Parkinson's disease. nih.govmdpi.com These studies involve assessing the tracer's ability to cross the blood-brain barrier and selectively accumulate in regions with the target pathology. nih.gov The data gathered from such imaging agents can provide invaluable insights into disease mechanisms and aid in the development of new therapies.

| Tracer Type | Label | Application | Target Example |

| Fluorescent Probe | Organic Dye | Live-cell imaging, Microscopy | Lysosomes, Lipid Droplets |

| PET Tracer | Carbon-11 (¹¹C) | In vivo brain imaging | α-Synuclein Aggregates |

| PET Tracer | Fluorine-18 (¹⁸F) | In vivo brain imaging | α-Synuclein Aggregates |

| Radioligand | Iodine-125 (¹²⁵I) | In vitro binding assays | α-Synuclein Fibrils |

Applications in Chemical Biology: Investigation of Cellular Uptake and Subcellular Localization of Molecular Probes

In the field of chemical biology, derivatives of this compound are employed as molecular probes to dissect complex cellular processes. A key aspect of their utility is the ability to design molecules that can cross cell membranes and localize to specific subcellular compartments, providing a window into the inner workings of the cell.

The cellular uptake of these molecular probes is a critical parameter that researchers can tune by modifying the chemical structure. nih.gov Factors such as lipophilicity, molecular size, and charge, all of which can be altered through chemical synthesis on the this compound scaffold, play a significant role in determining how a molecule interacts with and permeates the cell membrane. nih.gov For instance, adding lipophilic groups can enhance membrane permeability, while incorporating charged moieties might favor specific uptake mechanisms.

Once inside the cell, the subcellular localization of these probes is determined by their affinity for different organelles or biomolecules. As mentioned previously, fluorescently tagged this compound derivatives have been engineered to accumulate specifically in lysosomes or lipid droplets. rawdatalibrary.net This is achieved by designing the molecule to have physicochemical properties that favor its sequestration within the unique chemical environment of that organelle. For example, a weakly basic nitrogen in the morpholine ring can lead to accumulation in the acidic environment of the lysosome.

By using microscopy to observe the location and concentration of these probes, researchers can study:

The morphology and dynamics of organelles in healthy versus diseased cells.

The trafficking of molecules within the cell.

The mechanism of action of drugs that affect specific cellular pathways.

These chemical biology tools provide a powerful, non-genetic method to study and manipulate cellular functions, complementing traditional biological and genetic techniques.

Future Research Directions and Emerging Opportunities

The field of this compound research is dynamic, with significant potential for future discoveries driven by advancements in synthetic chemistry and computational sciences.

Exploration of Uncharted Chemical Space

While the morpholine scaffold is well-established, there remains a vast, uncharted chemical space surrounding the this compound core. Future research will focus on the design and synthesis of novel analogues with greater structural diversity and complexity. e3s-conferences.org This involves developing new synthetic methodologies to introduce a wider range of functional groups and stereochemical configurations onto both the oxane and morpholine rings. researchgate.net

The goals of exploring this new chemical space are to:

Identify Novel Biological Activities: Synthesizing diverse libraries of compounds increases the probability of discovering derivatives with entirely new pharmacological profiles or enhanced potency and selectivity for existing targets. researchgate.nete3s-conferences.org

Fine-Tune Physicochemical Properties: Systematic structural modifications will allow for the optimization of properties crucial for research applications, such as solubility, membrane permeability, and metabolic stability. nih.gov

Develop Next-Generation Probes: Creating more sophisticated molecular probes with improved brightness, target affinity, and specificity will enable more sensitive and precise biological investigations.

Structure-activity relationship (SAR) studies will continue to be a cornerstone of this exploration, guiding the rational design of subsequent generations of compounds. researchgate.nete3s-conferences.org

Integration with Artificial Intelligence and Machine Learning in Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound derivatives. nih.govmdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to build predictive models. ijhespub.org

Key applications of AI/ML in this context include:

De Novo Design: Generative AI models can design entirely new molecules from scratch that are predicted to have desired properties, such as high affinity for a specific enzyme or optimal characteristics for a PET imaging agent. mdpi.comfinancialcontent.com These models "learn" the rules of chemical structure and synthesis to propose novel, yet synthetically feasible, compounds.

Property Prediction: ML models can rapidly and accurately predict the physicochemical properties (e.g., solubility, lipophilicity), pharmacokinetic profiles, and biological activities of virtual compounds before they are synthesized. ijhespub.org This allows researchers to prioritize the most promising candidates, saving significant time and resources.

Reaction Pathway Prediction: AI can also suggest optimal synthetic routes for producing a target molecule, accelerating the discovery and development process. financialcontent.com

By combining the predictive power of AI with the insights of expert chemists, researchers can navigate the vast chemical space of this compound derivatives more efficiently, accelerating the discovery of innovative molecules for a wide range of research applications. nih.govmdpi.com

Q & A

Q. What are the recommended synthetic routes for 3-(Oxan-3-yl)morpholine?

Methodological Answer: Synthesis typically involves multi-step strategies:

- Nucleophilic substitution : Reacting morpholine precursors with oxane derivatives (e.g., oxan-3-yl halides) under basic conditions.

- Cyclization : Utilizing reagents like NaBH₄ or LiAlH₄ for ring closure (e.g., reducing intermediate imines to form the morpholine ring) .

- Chiral resolution : For enantiopure forms, chiral catalysts (e.g., (S)-BINOL derivatives) or enzymatic resolution can separate racemic mixtures . Validation via ¹H/¹³C NMR and mass spectrometry is critical at each step .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Chromatography : HPLC with chiral stationary phases (e.g., amylose-based columns) to confirm enantiomeric purity .

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions; HRMS for molecular weight confirmation .

- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and polymorphic forms .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of this compound derivatives?

Methodological Answer:

- Asymmetric catalysis : Use of chiral ligands (e.g., Ru-BINAP complexes) in hydrogenation reactions to induce stereochemistry at the morpholine ring .

- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) to selectively process one enantiomer from a racemic mixture .

- Chiral auxiliaries : Temporary stereochemical guides (e.g., Evans oxazolidinones) during synthesis, later removed post-cyclization .

Q. How does the stereochemistry of this compound influence its biological activity?

Methodological Answer:

- Molecular docking : Computational modeling (e.g., AutoDock Vina) to compare binding affinities of (R)- and (S)-enantiomers with target proteins (e.g., kinases or bacterial enzymes) .

- In vitro assays : Enantiomer-specific inhibition studies (e.g., IC₅₀ measurements against cancer cell lines) to correlate stereochemistry with potency .

- Circular dichroism (CD) : Monitor conformational changes in protein targets upon enantiomer binding .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Comparative studies : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables .

- Purity verification : Re-analyze disputed compounds via LC-MS to rule out impurities or degradation products .

- Structural confirmation : Single-crystal X-ray diffraction to validate molecular geometry, especially for stereoisomers .

- Meta-analysis : Cross-reference data with structurally analogous morpholine derivatives (e.g., fluorophenyl or pyridinyl variants) to identify trends .

Experimental Design Considerations

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies (e.g., using Gaussian or ORCA) to predict regioselectivity in substitutions or cyclizations .

- Retrosynthesis software : Tools like Chematica to propose feasible synthetic pathways based on known morpholine derivative reactions .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to forecast yields under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.